4-Hexyloxy-3-methoxybenzonitrile
Description
4-Hexyloxy-3-methoxybenzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and a hexyloxy chain at the 4-position of the aromatic ring. The hexyloxy substituent enhances lipophilicity, which may influence solubility, boiling points, and biological activity compared to shorter-chain or aromatic alkoxy derivatives .
Properties
IUPAC Name |
4-hexoxy-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNIBJACXZILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Methoxy-4-hexyloxybenzaldehyde
Procedure :
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Alkylation : Vanillin (1.0 equiv), hexyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetone, refluxed for 8–12 hours.
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Workup : Filter, concentrate, and recrystallize from ethanol.
Key Data :
Step 2: Oxime Formation and Dehydration
Procedure :
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Oximation : React 3-methoxy-4-hexyloxybenzaldehyde (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 25°C for 3 hours.
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Dehydration : Add thionyl chloride (1.5 equiv) dropwise at 0–10°C, stir for 3 hours.
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Workup : Neutralize with NaOH, extract with DCM, and purify via distillation.
Key Data :
Mechanistic Insight : The aldehyde reacts with hydroxylamine to form an oxime intermediate, which undergoes dehydration via thionyl chloride to yield the nitrile.
Direct Cyanation of a Brominated Intermediate
A halogenated precursor, 3-methoxy-4-hexyloxybromobenzene, undergoes cyanation using a metal cyanide.
Procedure :
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Bromination : Introduce bromine to 3-methoxy-4-hexyloxybenzene using N-bromosuccinimide (NBS) in CCl₄ under light.
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Cyanation : React the brominated intermediate (1.0 equiv) with CuCN (1.2 equiv) in DMF at 150°C for 6 hours.
Key Data :
Limitation : Low regioselectivity during bromination and cyanide toxicity concerns reduce practicality.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Alkylation of Vanillonitrile | High yield, one-step | Requires pre-synthesized vanillonitrile | 75–85% |
| Aldehyde Oxime Route | High-purity product | Multi-step, costly reagents | 80–92% |
| Direct Cyanation | Avoids alkylation | Low yield, toxic intermediates | 60–70% |
Industrial-Scale Considerations
For pilot-scale production (e.g., 20 kg batch), the aldehyde oxime route is preferred due to scalability and reproducibility. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions: 4-Hexyloxy-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hexyloxy-3-methoxybenzoic acid.
Reduction: Formation of 4-hexyloxy-3-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent used.
Scientific Research Applications
Chemistry: 4-Hexyloxy-3-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Hexyloxy-3-methoxybenzonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The hexyloxy and methoxy groups can influence the compound’s reactivity and interactions with other molecules. These functional groups can interact with molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Hexyloxy vs.
- Nitro vs. Alkoxy : The nitro group in 4-Methoxy-3-nitrobenzonitrile introduces electron-withdrawing effects, likely making it more reactive in electrophilic substitutions than alkoxy-substituted analogs .
- Bromine Substitution : The bromine atom in 4-Bromo-3-methoxybenzonitrile facilitates cross-coupling reactions, a property absent in the hexyloxy derivative .
Physical Properties
- Boiling Points :
- Density :
Q & A
Q. What are the recommended synthetic routes for 4-Hexyloxy-3-methoxybenzonitrile, and how can reaction conditions be optimized to improve yield?
A common approach involves nucleophilic aromatic substitution or etherification. For example, introducing the hexyloxy group via alkylation of 3-methoxy-4-hydroxybenzonitrile using a hexyl halide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (80–100°C) and using anhydrous solvents to minimize hydrolysis side reactions. Monitoring progress via TLC or HPLC can help adjust reaction times (typically 12–24 hrs). Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .
Q. How should researchers characterize the crystalline structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structures, but ensure high-quality crystals by optimizing slow evaporation from solvents like ethanol or dichloromethane. Challenges may include twinning or weak diffraction due to flexible hexyloxy chains; data collection at low temperatures (e.g., 100 K) and using synchrotron sources can mitigate these issues .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C3, hexyloxy at C4). Aromatic protons typically appear as doublets in the 6.5–7.5 ppm range.
- IR : Confirm nitrile absorption near 2230 cm⁻¹ and ether C-O stretches at ~1250 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~247.3 for C₁₄H₁₇NO₂) .
Advanced Research Questions
Q. How can electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The methoxy and hexyloxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. In Suzuki-Miyaura couplings, the nitrile group can act as a directing group, but steric hindrance from the hexyloxy chain may reduce reactivity. Computational studies (DFT) can predict regioselectivity, while optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) may enhance yields .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
Q. What strategies mitigate challenges in synthesizing derivatives via boronate intermediates?
this compound can be functionalized via boronate ester formation at the nitrile-adjacent position. Protect the nitrile with a trimethylsilyl group to prevent side reactions during borylation. Use Miyaura borylation conditions (Pd(dppf)Cl₂, B₂Pin₂, KOAc) in THF at 80°C. Confirm boronate formation via B NMR (~30 ppm) .
Q. How to design experiments probing biological activity while minimizing cytotoxicity?
- In vitro assays : Use MTT or resazurin assays in cell lines (e.g., HeLa) with concentrations ≤10 μM.
- Structure-activity relationships (SAR) : Modify the hexyloxy chain length to assess lipid solubility effects. Compare with analogs like 4-methoxy-3-nitrobenzonitrile (known cytotoxicity at higher concentrations) .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Q. How to optimize purification for scale-up synthesis?
Use flash chromatography with gradient elution (hexane → ethyl acetate) for gram-scale batches. For higher purity (>99%), recrystallize from ethanol/water (7:3). Monitor for residual solvents via GC-MS .
Data Analysis and Reporting
Q. How to systematically review conflicting data on benzonitrile derivatives in literature?
Follow Cochrane guidelines for systematic reviews:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
